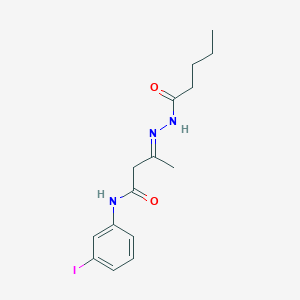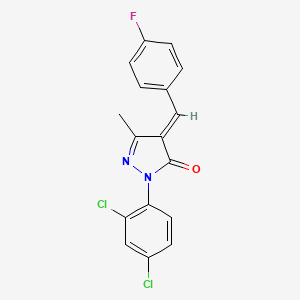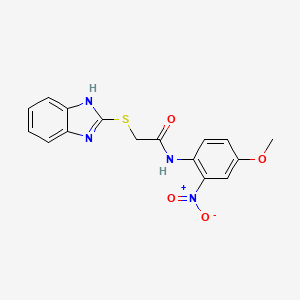
(3E)-N-(3-iodophenyl)-3-(2-pentanoylhydrazinylidene)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an iodophenyl group and a pentanamidoimino group attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE typically involves the following steps:
Formation of the Iodophenyl Intermediate: The iodophenyl group can be introduced through an iodination reaction of a suitable phenyl precursor using iodine and an oxidizing agent such as hydrogen peroxide.
Formation of the Pentanamidoimino Intermediate: The pentanamidoimino group can be synthesized by reacting pentanamide with an appropriate amine under dehydrating conditions.
Coupling Reaction: The iodophenyl and pentanamidoimino intermediates are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of (3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenol or aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Pharmaceutical Research: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-N-(3-BROMOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE: Similar structure with a bromine atom instead of iodine.
(3E)-N-(3-CHLOROPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE: Similar structure with a chlorine atom instead of iodine.
Uniqueness
Iodine Substitution: The presence of the iodine atom in (3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE can impart unique properties such as increased molecular weight and potential for radioiodination, which can be useful in imaging studies.
Reactivity: The iodine atom can participate in specific chemical reactions that are not possible with bromine or chlorine analogs.
Propiedades
Fórmula molecular |
C15H20IN3O2 |
|---|---|
Peso molecular |
401.24 g/mol |
Nombre IUPAC |
N-[(E)-[4-(3-iodoanilino)-4-oxobutan-2-ylidene]amino]pentanamide |
InChI |
InChI=1S/C15H20IN3O2/c1-3-4-8-14(20)19-18-11(2)9-15(21)17-13-7-5-6-12(16)10-13/h5-7,10H,3-4,8-9H2,1-2H3,(H,17,21)(H,19,20)/b18-11+ |
Clave InChI |
CXCXFKXYBQFJFH-WOJGMQOQSA-N |
SMILES isomérico |
CCCCC(=O)N/N=C(\C)/CC(=O)NC1=CC(=CC=C1)I |
SMILES canónico |
CCCCC(=O)NN=C(C)CC(=O)NC1=CC(=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B15016233.png)

![N'-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(4-methoxyphenyl)amino]acetohydrazide](/img/structure/B15016253.png)
![6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15016258.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B15016264.png)
![N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15016265.png)
![3-Fluoro-N-({N'-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15016270.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B15016276.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15016279.png)
![N-[(1Z)-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15016281.png)
![N,N'-bis[(E)-(4-bromophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B15016282.png)
![N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B15016288.png)

![(3E)-N-(4-chlorobenzyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15016307.png)
